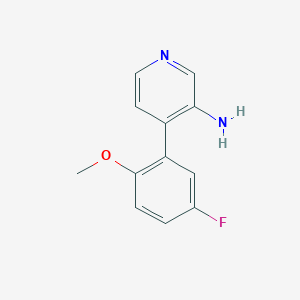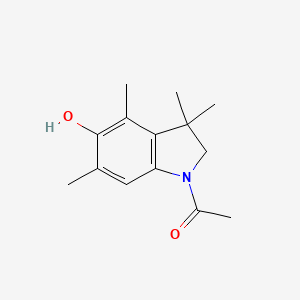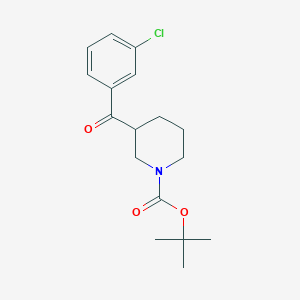
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide
Descripción general
Descripción
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is an organic compound with the molecular formula C12H15BrN2O. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural and synthetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-5,6,7,8-tetrahydroisoquinoline.
Acylation Reaction: The 4-bromo-5,6,7,8-tetrahydroisoquinoline undergoes an acylation reaction with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like selenium dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-5,6,7,8-tetrahydroisoquinoline: The parent compound without the propanamide group.
5,6,7,8-tetrahydroisoquinoline: Lacks the bromo and propanamide groups.
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
Uniqueness
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the propanamide moiety allows for unique interactions with biological targets and chemical reactivity .
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |
InChI |
InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16) |
Clave InChI |
HDHLVCVQEDWFPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1CCCC2=C(C=NC=C12)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Rac-3-methanesulfonyl-7-oxa-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8338967.png)
